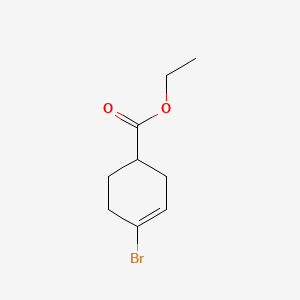

Ethyl 4-bromocyclohex-3-ene-1-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-bromocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGPAKUOUAFRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742930 | |

| Record name | Ethyl 4-bromocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-96-3 | |

| Record name | Ethyl 4-bromocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-bromocyclohex-3-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Brominated Cyclohexene Scaffold

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of more complex chemical entities.[1] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a vinyl bromide and an ethyl ester. The vinyl bromide moiety is primed for a variety of carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Heck cross-couplings, allowing for the introduction of diverse substituents onto the cyclohexene ring. Simultaneously, the ethyl ester provides a handle for further modifications, including reduction to an alcohol, hydrolysis to a carboxylic acid, or amidation. This dual functionality makes it a powerful building block in the construction of novel carbocyclic frameworks, which are prevalent in many biologically active molecules and pharmaceutical compounds. This guide provides a comprehensive, technically detailed pathway for the synthesis of this important intermediate, focusing on the underlying chemical principles and providing a robust, self-validating experimental protocol.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of Ethyl 4-bromocyclohex-3-ene-1-carboxylate can be logically approached through a three-step sequence, beginning with the formation of the core cyclohexene ring system. A retrosynthetic analysis reveals a clear and efficient pathway:

Figure 2: Diels-Alder reaction to form the cyclohexene ring.

Materials:

-

Acrylic acid

-

1,3-Butadiene

-

4-tert-Butylcatechol (polymerization inhibitor)

-

Toluene (solvent)

Procedure:

-

To a high-pressure reaction vessel, add acrylic acid (1.0 eq), 4-tert-butylcatechol (0.005 eq), and toluene.

-

Cool the vessel and carefully condense 1,3-butadiene (1.3 eq) into the reactor.

-

Seal the reactor and heat the mixture to 120-140 °C with stirring for 2-4 hours.

-

Cool the reactor to room temperature and carefully vent any excess butadiene.

-

Remove the solvent under reduced pressure to obtain crude cyclohex-3-ene-1-carboxylic acid, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 4-Bromocyclohex-3-ene-1-carboxylic acid

Figure 3: Allylic bromination of the cyclohexene intermediate.

Materials:

-

Cyclohex-3-ene-1-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl4)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohex-3-ene-1-carboxylic acid (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

-

Heat the mixture to reflux with vigorous stirring for 3-4 hours. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating on the surface.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude 4-bromocyclohex-3-ene-1-carboxylic acid can be purified by recrystallization.

Step 3: Synthesis of Ethyl 4-bromocyclohex-3-ene-1-carboxylate

Figure 4: Fischer esterification to yield the final product.

Materials:

-

4-Bromocyclohex-3-ene-1-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromocyclohex-3-ene-1-carboxylic acid (1.0 eq) and a large excess of absolute ethanol (used as both reactant and solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl 4-bromocyclohex-3-ene-1-carboxylate.

-

The final product can be purified by vacuum distillation.

Data Summary

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Diels-Alder Reaction | 1,3-Butadiene, Acrylic Acid | 120-140 °C, 2-4 h | >90% |

| 2 | Allylic Bromination | NBS, Benzoyl Peroxide, CCl4 | Reflux, 3-4 h | 60-70% |

| 3 | Fischer Esterification | Ethanol, H2SO4 (cat.) | Reflux, 2-3 h | 80-95% |

Product Characterization

Predicted 1H NMR (CDCl3, 400 MHz):

-

δ 6.0-6.2 ppm (m, 1H): Olefinic proton adjacent to the bromine atom.

-

δ 4.1-4.3 ppm (q, 2H): Methylene protons of the ethyl ester.

-

δ 2.0-2.8 ppm (m, 5H): Allylic and aliphatic protons on the cyclohexene ring.

-

δ 1.2-1.4 ppm (t, 3H): Methyl protons of the ethyl ester.

Predicted 13C NMR (CDCl3, 100 MHz):

-

δ ~175 ppm: Carbonyl carbon of the ester.

-

δ ~130 ppm: Bromine-bearing olefinic carbon.

-

δ ~125 ppm: Olefinic carbon.

-

δ ~60 ppm: Methylene carbon of the ethyl ester.

-

δ 25-40 ppm: Aliphatic carbons of the cyclohexene ring.

-

δ ~14 ppm: Methyl carbon of the ethyl ester.

Conclusion

The three-step synthesis outlined in this guide provides a reliable and efficient route to Ethyl 4-bromocyclohex-3-ene-1-carboxylate. By leveraging the power of the Diels-Alder reaction, the selectivity of allylic bromination with NBS, and the efficiency of Fischer esterification, this valuable synthetic intermediate can be accessed in good overall yield. The mechanistic discussions and detailed protocols provided herein are intended to empower researchers to not only successfully synthesize this compound but also to adapt and apply these fundamental reactions to their own synthetic challenges.

References

- U.S. Patent US20040073068A1, "Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid," published April 15, 2004.

- Truman State University, "A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride," ChemLab.

- Scribd, "Esterification of Ethanol and Ethanoic Acid," Labor

- Chemistry LibreTexts, "10.

- Chemistry Steps, "Allylic Bromin

- Master Organic Chemistry, "What is Allylic Bromin

- MySkinRecipes, "Ethyl 4-Bromocyclohex-3-Enecarboxyl

- PubChem, "4-Bromocyclohex-3-ene-1-carboxylic acid," National Center for Biotechnology Inform

- OperaChem, "Fischer Esterification-Typical Procedures," published January 5, 2024.

- Master Organic Chemistry, "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions," published November 16, 2022.

- Organic Chemistry Portal, "Fischer Esterific

- YouTube, "Diels Alder Reaction Experiment Part 1, Prelab," uploaded October 2, 2020.

- YouTube, "Brominating the Allylic Position with NBS," uploaded October 24, 2020.

- YouTube, "TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID," uploaded September 14, 2022.

- Royal Society of Chemistry, "Making esters from alcohols and acids | Class experiment," Educ

- Synthetic Pages, "NBS allylic bromination of cyclohexene; 3-Bromocyclohexene."

- Chemistry LibreTexts, "5.

- YouTube, "Allylic Bromination of Alkenes Using NBS," uploaded July 10, 2014.

- Sigma-Aldrich, "Ethyl 4-bromocyclohex-3-ene-1-carboxyl

- ChemicalBook, "4-BroMocyclohex-3-ene-1-carboxylic acid | 854722-22-8."

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 4-bromocyclohex-3-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for Ethyl 4-bromocyclohex-3-ene-1-carboxylate, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a comprehensive and predictive interpretation of its spectroscopic signature.

Introduction

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a bifunctional molecule incorporating a vinyl bromide, a cyclohexene ring, and an ethyl ester. This combination of functional groups makes it a versatile building block, particularly in the synthesis of complex cyclic molecules and potential pharmaceutical candidates. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide offers a foundational understanding of the expected spectral characteristics, providing a reliable reference for researchers working with this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of Ethyl 4-bromocyclohex-3-ene-1-carboxylate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different electronic environments of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by factors such as proximity to the bromine atom, the double bond, and the ester group.[1]

Molecular Structure with Proton Designations:

Caption: Molecular structure of Ethyl 4-bromocyclohex-3-ene-1-carboxylate with proton designations.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H3 | ~6.0 - 6.5 | Triplet (t) or Doublet of doublets (dd) | Vinyl proton on a carbon bearing a bromine atom. The electronegativity of bromine and the sp² hybridization of the carbon lead to a significant downfield shift. Data for vinyl bromide shows signals in the 5.8-6.5 ppm range.[2] |

| -O-CH₂-CH₃ | ~4.1 - 4.2 | Quartet (q) | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. |

| H1 | ~2.5 - 2.8 | Multiplet (m) | Methine proton alpha to the ester group, deshielded by the carbonyl. |

| H2, H6 | ~2.2 - 2.6 | Multiplets (m) | Allylic protons, deshielded by the adjacent double bond. Protons on C2 will be further deshielded by the adjacent ester group. For cyclohexene, allylic protons appear around 1.8-2.2 ppm.[3] |

| H5 | ~2.0 - 2.4 | Multiplet (m) | Allylic protons adjacent to the double bond. |

| -O-CH₂-CH₃ | ~1.2 - 1.3 | Triplet (t) | Methyl protons of the ethyl ester. |

Causality in Proton Chemical Shifts:

-

Vinyl Proton (H3): The most downfield signal is anticipated for the vinyl proton (H3) due to the combined deshielding effects of the sp² hybridized carbon and the electronegative bromine atom. In comparison, the vinyl protons of cyclohexene resonate around 5.6-6.0 ppm.[3] The presence of bromine is expected to shift this further downfield.

-

Ester Group Protons: The methylene protons of the ethyl group are directly attached to an oxygen atom, causing a significant downfield shift to around 4.1-4.2 ppm. The methyl protons, being further away, will appear as a triplet at a more upfield position (~1.2-1.3 ppm).

-

Allylic and Aliphatic Protons: The protons on carbons adjacent to the double bond (C2, C5, and C6) are allylic and will be deshielded compared to typical alkane protons. The proton at C1, being alpha to the carbonyl group, will also experience a downfield shift. The remaining aliphatic protons on the cyclohexene ring are expected to have complex and overlapping multiplets in the 2.0-2.8 ppm range.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The broad range of chemical shifts in ¹³C NMR allows for clear distinction between sp³, sp², and carbonyl carbons.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~170 - 175 | Carbonyl carbon of the ester group. |

| C4 | ~125 - 135 | sp² carbon of the double bond attached to bromine. |

| C3 | ~115 - 125 | sp² carbon of the double bond. |

| -O-CH₂-CH₃ | ~60 - 65 | Methylene carbon of the ethyl ester. |

| C1 | ~40 - 45 | Methine carbon alpha to the ester group. |

| C2, C6 | ~30 - 40 | Allylic carbons. |

| C5 | ~25 - 35 | Allylic carbon. |

| -O-CH₂-CH₃ | ~14 - 15 | Methyl carbon of the ethyl ester. |

Interpretation of Carbon Chemical Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal in the spectrum.

-

Olefinic Carbons: The two sp² hybridized carbons of the double bond will appear in the 115-135 ppm region. The carbon atom bonded to the bromine (C4) is expected to be slightly more downfield than the other vinylic carbon (C3).

-

Ester and Alkyl Carbons: The carbon of the methylene group in the ethyl ester will be deshielded by the oxygen atom. The remaining sp³ hybridized carbons of the cyclohexene ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Vinylic C-H |

| ~3000 - 2850 | C-H stretch | Aliphatic C-H |

| ~1735 - 1750 | C=O stretch | Ester carbonyl |

| ~1640 - 1680 | C=C stretch | Alkene |

| ~1250 - 1000 | C-O stretch | Ester |

| ~600 - 500 | C-Br stretch | Alkyl bromide |

Key Diagnostic Peaks:

-

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ will confirm the presence of the carbon-carbon double bond.

-

Vinylic C-H Stretch: A peak just above 3000 cm⁻¹ is characteristic of a C-H bond where the carbon is sp² hybridized.[6]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a pair of molecular ion peaks of nearly equal intensity, a characteristic feature of bromine-containing compounds due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7][8] The nominal molecular weight is 233 g/mol , so peaks at m/z 232 and 234 are expected.

-

Major Fragmentation Pathways:

-

Loss of Bromine: A prominent fragmentation pathway is the loss of a bromine radical (•Br) to form a stable cyclohexenyl cation at m/z 153.

-

Loss of the Ethoxy Group: Cleavage of the ethoxy group (-OCH₂CH₃) from the ester would result in a fragment at m/z 187 (for ⁷⁹Br) and 189 (for ⁸¹Br).

-

Loss of the Ethyl Group: Loss of an ethyl radical (•CH₂CH₃) would lead to a fragment at m/z 203 (for ⁷⁹Br) and 205 (for ⁸¹Br).

-

Retro-Diels-Alder Reaction: The cyclohexene ring could undergo a retro-Diels-Alder fragmentation, although this may be less favored compared to the loss of the labile bromine atom.

-

Mass Spectrometry Fragmentation Workflow:

Caption: Predicted major fragmentation pathways for Ethyl 4-bromocyclohex-3-ene-1-carboxylate.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized, step-by-step methodologies for obtaining NMR, IR, and MS data.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the solvent or TMS signal. Integrate the ¹H NMR signals.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Apply a small amount of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic analysis of Ethyl 4-bromocyclohex-3-ene-1-carboxylate. By integrating fundamental spectroscopic principles with comparative data from analogous structures, researchers can confidently interpret experimental data to confirm the structure and purity of this important synthetic intermediate. The detailed protocols also serve as a practical reference for the acquisition of high-quality spectroscopic data in a laboratory setting.

References

-

Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. (2021-03-05). [Link]

-

NIST. Ethyl 3-cyclohexenecarboxylate. NIST Chemistry WebBook. [Link]

-

JoVE. Mass Spectrometry: Alkyl Halide Fragmentation. (2024-12-05). [Link]

-

NIST. Vinyl bromide. NIST Chemistry WebBook. [Link]

-

PubChem. Ethyl cyclohex-2-ene-1-carboxylate. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08). [Link]

-

RSC Publishing. The reaction products of the 193 nm photolysis of vinyl bromide and vinyl chloride studied by time-resolved Fourier transform infrared emission spectroscopy. [Link]

-

ACS Publications. NMR spectroscopy of cyclohexane. Gas-phase conformational kinetics. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (2024-09-30). [Link]

-

AIP Publishing. Photodissociation yield spectroscopy of vinyl bromide cation generated by mass-analyzed threshold ionization. [Link]

-

YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023-01-25). [Link]

-

PubMed. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. (2011-08-25). [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

University of Calgary. 13C NMR Spectroscopy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Vinyl bromide(593-60-2) 1H NMR [m.chemicalbook.com]

- 3. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Formation of Ethyl 4-bromocyclohex-3-ene-1-carboxylate

This guide provides a comprehensive technical overview of the synthesis of Ethyl 4-bromocyclohex-3-ene-1-carboxylate, a valuable bifunctional molecule utilized as an intermediate in the development of complex chemical entities for the pharmaceutical and agrochemical industries.[1] Its strategic importance lies in the orthogonal reactivity of the vinyl bromide and the ethyl ester moieties, which allows for selective downstream functionalization. This document will elucidate the synthetic pathway, delve into the intricacies of the reaction mechanism, provide detailed experimental protocols, and outline the analytical techniques for the characterization of the final compound.

Synthetic Strategy: A Two-Step Approach

The most efficient and widely adopted synthetic route to Ethyl 4-bromocyclohex-3-ene-1-carboxylate involves a two-step sequence:

-

Diels-Alder Cycloaddition: The initial step involves the construction of the cyclohexene backbone through a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. Specifically, the reaction of 1,3-butadiene with ethyl acrylate yields the precursor, Ethyl cyclohex-3-enecarboxylate.[2]

-

Allylic Bromination: The subsequent step is a regioselective bromination at the allylic position of the newly formed cyclohexene ring. This is achieved through a free-radical chain reaction, famously known as the Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) as the bromine source.

This strategy is favored due to the high efficiency of the Diels-Alder reaction in forming the cyclic core and the well-established reliability of the Wohl-Ziegler reaction for allylic bromination.

Synthesis of the Precursor: Ethyl cyclohex-3-enecarboxylate via Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the concerted formation of a six-membered ring from a conjugated diene and a dienophile.[3] In this synthesis, 1,3-butadiene serves as the 4π-electron component, and ethyl acrylate acts as the 2π-electron component.

Mechanism of the Diels-Alder Reaction

The reaction proceeds through a single, cyclic transition state in which the new sigma bonds are formed simultaneously. This concerted mechanism is thermally allowed by the Woodward-Hoffmann rules. The dienophile, ethyl acrylate, is rendered more reactive by the electron-withdrawing nature of the ester group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

To enhance the reaction rate and selectivity, a Lewis acid catalyst is often employed. The Lewis acid coordinates to the carbonyl oxygen of the ethyl acrylate, further lowering the LUMO energy and accelerating the cycloaddition.

Experimental Protocol: Synthesis of Ethyl cyclohex-3-enecarboxylate

This protocol describes a representative procedure for the synthesis of the precursor.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl acrylate | 100.12 | 10.0 g | 0.1 |

| 1,3-Butadiene | 54.09 | ~10 g | ~0.18 |

| Toluene | 92.14 | 50 mL | - |

| Hydroquinone | 110.11 | 0.1 g | - |

Procedure:

-

A pressure vessel is charged with ethyl acrylate (10.0 g, 0.1 mol) and a catalytic amount of hydroquinone (to inhibit polymerization).

-

The vessel is cooled to -10 °C, and liquefied 1,3-butadiene (~10 g, ~0.18 mol) is carefully added.

-

The vessel is sealed and heated to 150 °C for 6 hours.

-

After cooling to room temperature, the excess butadiene is vented.

-

The reaction mixture is distilled under reduced pressure to afford Ethyl cyclohex-3-enecarboxylate as a colorless liquid.

Workflow Diagram:

Caption: Workflow for the synthesis of Ethyl cyclohex-3-enecarboxylate.

Core Synthesis: Ethyl 4-bromocyclohex-3-ene-1-carboxylate via Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a highly regioselective method for the allylic bromination of alkenes using N-bromosuccinimide (NBS) in the presence of a radical initiator.[4][5] This reaction is ideal for the synthesis of Ethyl 4-bromocyclohex-3-ene-1-carboxylate from its precursor.

Mechanism of the Wohl-Ziegler Reaction

The reaction proceeds via a free-radical chain mechanism, which can be divided into three distinct stages: initiation, propagation, and termination. The key to the success of the Wohl-Ziegler reaction is the use of NBS, which provides a low, constant concentration of bromine in the reaction mixture, thus favoring allylic substitution over the competing electrophilic addition of bromine to the double bond.[6]

Initiation:

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation, to generate radicals. These initiator radicals then react with NBS to generate a bromine radical.

Propagation:

-

A bromine radical abstracts a hydrogen atom from one of the allylic positions of Ethyl cyclohex-3-enecarboxylate, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).

-

The HBr produced reacts with NBS to generate a molecule of bromine (Br₂).

-

The allylic radical then reacts with the newly formed Br₂ to yield the desired product, Ethyl 4-bromocyclohex-3-ene-1-carboxylate, and a new bromine radical, which continues the chain reaction.

Termination:

The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Mechanism Diagram:

Caption: Free-radical mechanism of the Wohl-Ziegler reaction.

Experimental Protocol: Synthesis of Ethyl 4-bromocyclohex-3-ene-1-carboxylate

This protocol provides a representative procedure for the allylic bromination of Ethyl cyclohex-3-enecarboxylate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl cyclohex-3-enecarboxylate | 154.21 | 15.4 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |

| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |

Procedure:

-

A solution of Ethyl cyclohex-3-enecarboxylate (15.4 g, 0.1 mol) and AIBN (0.164 g, 0.001 mol) in dry carbon tetrachloride (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (17.8 g, 0.1 mol) is added to the solution.

-

The mixture is heated to reflux with vigorous stirring. The reaction is initiated by a bright lamp.

-

The reaction is monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide floating on the surface.

-

After the reaction is complete (typically 1-2 hours), the mixture is cooled to room temperature.

-

The succinimide is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield Ethyl 4-bromocyclohex-3-ene-1-carboxylate.

Characterization of Ethyl 4-bromocyclohex-3-ene-1-carboxylate

The structure and purity of the synthesized Ethyl 4-bromocyclohex-3-ene-1-carboxylate are confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). The vinylic proton should appear as a multiplet in the region of 5.8-6.0 ppm. The allylic proton adjacent to the bromine will be observed as a multiplet around 4.5-4.8 ppm. The remaining cyclohexene ring protons will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around 170-175 ppm. The two sp² carbons of the double bond will resonate in the 120-135 ppm region. The carbon bearing the bromine atom is expected to appear around 50-60 ppm. The remaining sp³ carbons of the ring and the ethyl group will be observed at higher field.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The C=C stretching of the cyclohexene ring will be observed in the 1640-1680 cm⁻¹ region. The C-Br stretching frequency typically appears in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of the ethoxy group and other fragments from the cyclohexene ring.

Conclusion

The synthesis of Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a robust and efficient process that relies on two fundamental reactions in organic chemistry: the Diels-Alder cycloaddition and the Wohl-Ziegler allylic bromination. This technical guide has provided a detailed overview of the mechanistic underpinnings of these transformations, along with practical experimental protocols and a framework for the analytical characterization of the final product. The strategic utility of this compound as a synthetic intermediate ensures its continued importance in the discovery and development of new chemical entities.

References

- Al-Jawharji, A. Y. S. (2008). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Tikrit Journal of Pure Science, 13(3).

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Chegg. (2020, November 18). Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester Background. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromocyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

- BenchChem. (2025).

- Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction.

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 4-Bromocyclohex-3-Enecarboxylate. Retrieved from [Link]

Sources

- 1. Ethyl 4-Bromocyclohex-3-Enecarboxylate [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

An In-depth Technical Guide to Ethyl 4-bromocyclohex-3-ene-1-carboxylate: Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a versatile bifunctional molecule that has garnered significant interest in the field of organic synthesis, particularly in the development of pharmaceuticals. Its unique structure, featuring a cyclohexene ring functionalized with both a bromine atom and an ethyl ester group, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-bromocyclohex-3-ene-1-carboxylate, detailed synthetic protocols, and a critical discussion of its application as a key building block in the synthesis of antiviral medications.

Core Molecular Attributes

Structure and Key Features

Ethyl 4-bromocyclohex-3-ene-1-carboxylate possesses a six-membered carbon ring containing a double bond, with a bromine atom attached to one of the sp² hybridized carbons and an ethyl carboxylate group at a strategic position on the ring. This arrangement of functional groups allows for a wide range of chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the known properties of Ethyl 4-bromocyclohex-3-ene-1-carboxylate.

| Property | Value | Source |

| CAS Number | 1365272-96-3 | [1][2] |

| Molecular Formula | C₉H₁₃BrO₂ | [2] |

| Molecular Weight | 233.10 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Purity | Commercially available in 96% and 97% purities. | [2] |

| Storage | Store at room temperature or in a freezer under -20°C in an inert atmosphere. Cold-chain transportation is recommended. | [1] |

Synthesis of Ethyl 4-bromocyclohex-3-ene-1-carboxylate: A Diels-Alder Approach

The most logical and convergent synthetic route to Ethyl 4-bromocyclohex-3-ene-1-carboxylate is through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction involves the concerted interaction of a conjugated diene with a dienophile.

Reaction Principle

In this specific synthesis, 2-bromo-1,3-butadiene serves as the diene, and ethyl acrylate acts as the dienophile. The reaction proceeds to form the desired cyclohexene ring system with the bromine and ethyl carboxylate functionalities positioned accordingly.

Detailed Experimental Protocol

The following is a generalized protocol based on established principles of Diels-Alder reactions. Optimization of reaction conditions may be necessary.

Materials:

-

2-Bromo-1,3-butadiene

-

Ethyl acrylate

-

Toluene (anhydrous)

-

Hydroquinone (inhibitor)

-

High-pressure reaction vessel or sealed tube

Procedure:

-

To a high-pressure reaction vessel, add 2-bromo-1,3-butadiene (1.0 eq) and a catalytic amount of hydroquinone to prevent polymerization.

-

Add ethyl acrylate (1.2 eq) to the vessel.

-

Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).

-

Seal the vessel and heat the reaction mixture to 110-130 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ethyl acrylate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Ethyl 4-bromocyclohex-3-ene-1-carboxylate as a liquid.

Causality Behind Experimental Choices:

-

Excess Dienophile: Using a slight excess of ethyl acrylate helps to drive the reaction to completion.

-

Inhibitor: The inclusion of hydroquinone is crucial to prevent the polymerization of the diene and dienophile at elevated temperatures.

-

High Temperature/Pressure: The Diels-Alder reaction is a thermal cycloaddition, and heating is necessary to overcome the activation energy. A sealed vessel is used to prevent the evaporation of the volatile reactants.

Chemical Reactivity and Synthetic Utility

The synthetic value of Ethyl 4-bromocyclohex-3-ene-1-carboxylate lies in the orthogonal reactivity of its functional groups. The vinyl bromide moiety is amenable to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing further avenues for molecular elaboration.[3]

Application in Drug Development: A Key Intermediate for Oseltamivir (Tamiflu®)

A significant application of Ethyl 4-bromocyclohex-3-ene-1-carboxylate is its role as a key intermediate in some synthetic routes to oseltamivir, the active ingredient in the antiviral medication Tamiflu®.[1][4] Oseltamivir is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses.

Synthetic Strategy in Oseltamivir Synthesis

While the commercial synthesis of oseltamivir predominantly starts from shikimic acid, alternative synthetic routes have been explored to circumvent the reliance on this natural product. Some of these routes utilize a Diels-Alder approach where a substituted cyclohexene ring, derivable from Ethyl 4-bromocyclohex-3-ene-1-carboxylate, forms the core of the oseltamivir molecule. The bromine atom can be strategically replaced with an amino group, and the ester functionality is carried through the synthesis to become the ethyl ester in the final drug molecule.

Illustrative Synthetic Step (Hypothetical Protocol)

The transformation of Ethyl 4-bromocyclohex-3-ene-1-carboxylate to a key amino-substituted intermediate for oseltamivir synthesis could proceed via a nucleophilic substitution or a more complex, stereocontrolled amination protocol.

Example Transformation: Azide Introduction and Reduction

-

Azide Displacement: Ethyl 4-bromocyclohex-3-ene-1-carboxylate is treated with sodium azide in a polar aprotic solvent like DMF. This introduces the azide group at the 4-position via a nucleophilic substitution, which may require a palladium catalyst for vinyl bromides.

-

Reduction to Amine: The resulting azido-cyclohexene ester is then reduced to the corresponding amine using a reducing agent such as hydrogen gas with a palladium catalyst or triphenylphosphine followed by hydrolysis (Staudinger reaction).

This amino-substituted cyclohexene ester is a crucial precursor that can be further elaborated to introduce the other stereocenters and functional groups required for the final oseltamivir structure.

Safety and Handling

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

GHS Hazard Information:

-

Pictogram: GHS07 (Warning)

-

Hazard Statements:

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapor and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a valuable and versatile building block in organic synthesis. Its straightforward preparation via a Diels-Alder reaction and the orthogonal reactivity of its functional groups make it an attractive intermediate for the synthesis of complex molecules. Its notable application as a precursor in alternative synthetic routes to the antiviral drug oseltamivir highlights its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional looking to utilize this powerful synthetic tool.

References

-

MySkinRecipes. (n.d.). Ethyl 4-Bromocyclohex-3-Enecarboxylate. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Oseltamivir total synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103833570B - Synthesis method of oseltamivir.

-

Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

- 1. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]

- 2. Ethyl 4-Bromocyclohex-3-Enecarboxylate [myskinrecipes.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 5. Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | C9H13BrO3 | CID 12917737 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 4-bromocyclohex-3-ene-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-bromocyclohex-3-ene-1-carboxylate, a versatile bifunctional molecule of significant interest in synthetic organic chemistry. The document details its molecular structure, outlines a logical synthetic pathway, and explores its reactivity, with a particular focus on its role as a key intermediate in the synthesis of complex pharmaceutical agents such as Oseltamivir (Tamiflu®). This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the strategic application of this compound in modern synthetic challenges.

Introduction: A Bifunctional Building Block of Strategic Importance

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a substituted cyclohexene derivative featuring two key functional groups: a vinyl bromide and an ethyl ester. This unique combination makes it a valuable intermediate for the construction of complex cyclic molecules, particularly in the pharmaceutical and agrochemical industries[1][2]. The vinyl bromide moiety serves as a handle for various cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the ethyl ester provides a site for modifications such as reduction, hydrolysis, or amidation. Its strategic importance is underscored by its application as a key building block in several synthetic routes to the antiviral drug Oseltamivir[1][3][4][5][6][7][8].

Molecular Structure and Physicochemical Properties

The fundamental characteristics of Ethyl 4-bromocyclohex-3-ene-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrO₂ | [1] |

| Molecular Weight | 233.10 g/mol | [1] |

| CAS Number | 1365272-96-3 | [1] |

| Physical Form | Liquid | [9] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [9] |

Synthesis of Ethyl 4-bromocyclohex-3-ene-1-carboxylate: A Two-Step Approach

A logical and efficient synthetic route to Ethyl 4-bromocyclohex-3-ene-1-carboxylate involves a two-step sequence: a Diels-Alder reaction to construct the cyclohexene core, followed by a regioselective allylic bromination.

Caption: Synthetic workflow for Ethyl 4-bromocyclohex-3-ene-1-carboxylate.

Step 1: Diels-Alder Reaction of 1,3-Butadiene and Ethyl Acrylate

The foundational cyclohexene ring system is efficiently assembled via a [4+2] cycloaddition, a classic example of a Diels-Alder reaction. In this step, 1,3-butadiene acts as the diene and ethyl acrylate serves as the dienophile[7][10].

Experimental Protocol (Illustrative)

-

Reaction Setup: A pressure vessel is charged with ethyl acrylate and a suitable solvent, such as toluene or dichloromethane.

-

Reagent Addition: The vessel is cooled, and liquefied 1,3-butadiene is carefully added.

-

Reaction Conditions: The vessel is sealed and heated. The reaction progress can be monitored by GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product, ethyl cyclohex-3-enecarboxylate, can be purified by fractional distillation.

Step 2: Allylic Bromination with N-Bromosuccinimide (NBS)

The introduction of the bromine atom at the 4-position is achieved through a regioselective allylic bromination of the ethyl cyclohex-3-enecarboxylate intermediate. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), typically in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This is known as the Wohl-Ziegler reaction.

Causality Behind Experimental Choices: The use of NBS is critical for achieving allylic bromination over the competing electrophilic addition of bromine across the double bond. NBS provides a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂), which favors the radical chain mechanism of allylic hydrogen abstraction over the ionic mechanism of electrophilic addition[11].

Experimental Protocol (Illustrative)

-

Reaction Setup: Ethyl cyclohex-3-enecarboxylate is dissolved in a non-polar solvent, such as carbon tetrachloride (CCl₄), in a flask equipped with a reflux condenser and a light source (if used for initiation).

-

Reagent Addition: N-Bromosuccinimide and a catalytic amount of AIBN are added to the solution.

-

Reaction Conditions: The mixture is heated to reflux, and the reaction is initiated by the light source or thermal decomposition of AIBN. The reaction is monitored by TLC or GC for the consumption of the starting material.

-

Work-up and Purification: After cooling, the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude Ethyl 4-bromocyclohex-3-ene-1-carboxylate is then purified by column chromatography.

Structural Elucidation

While specific, publicly available spectral data for Ethyl 4-bromocyclohex-3-ene-1-carboxylate is limited, its structure can be confidently predicted based on the analysis of related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). The vinylic proton adjacent to the bromine atom would appear as a multiplet in the downfield region (around 6.0-6.5 ppm). The allylic proton at C6 would also be a multiplet. The remaining methylene and methine protons on the cyclohexene ring would appear as complex multiplets in the upfield region.

-

¹³C NMR: The carbonyl carbon of the ester would be observed around 170-175 ppm. The two sp² carbons of the double bond would appear in the 120-140 ppm region. The carbon bearing the bromine atom would be significantly deshielded. The remaining sp³ carbons of the ring and the ethyl group would be found in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ester at approximately 1735 cm⁻¹. The C=C stretching vibration of the cyclohexene ring would be observed around 1650 cm⁻¹. C-H stretching vibrations for both sp² and sp³ hybridized carbons would be present just below and above 3000 cm⁻¹, respectively. A C-Br stretching frequency would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragmentation patterns of cyclohexene esters.

Reactivity and Synthetic Applications

The synthetic utility of Ethyl 4-bromocyclohex-3-ene-1-carboxylate stems from the orthogonal reactivity of its two functional groups.

Caption: Key reaction pathways for Ethyl 4-bromocyclohex-3-ene-1-carboxylate.

Reactions at the Vinyl Bromide Moiety

The vinyl bromide is a versatile functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond.

-

Heck Reaction: Coupling with alkenes under palladium catalysis to form substituted alkenes.

-

Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst.

-

Sonogashira Coupling: Coupling with terminal alkynes using palladium and copper catalysts to introduce an alkyne moiety.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst.

Reactions at the Ethyl Ester Moiety

The ester group can be transformed into a variety of other functional groups:

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.

-

Hydrolysis: Hydrolysis under acidic or basic conditions provides the carboxylic acid, 4-bromocyclohex-3-ene-1-carboxylic acid[12][13].

-

Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form the corresponding amide.

Application in the Synthesis of Oseltamivir (Tamiflu®)

One of the most notable applications of Ethyl 4-bromocyclohex-3-ene-1-carboxylate is as a key intermediate in various synthetic routes to Oseltamivir, a neuraminidase inhibitor used to treat influenza A and B[1][3][4][5][6][7][8]. In these syntheses, the cyclohexene core of the target molecule is constructed from this intermediate. The bromine atom can be displaced by a nitrogen nucleophile, and the ester group can be carried through several steps before being converted to the final carboxylic acid of Oseltamivir. The development of synthetic routes to Oseltamivir that do not rely on the natural product shikimic acid is of great importance, and intermediates like Ethyl 4-bromocyclohex-3-ene-1-carboxylate play a crucial role in these efforts.

Conclusion

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a highly functionalized and synthetically valuable molecule. Its straightforward synthesis via a Diels-Alder reaction followed by allylic bromination, combined with the versatile and orthogonal reactivity of its vinyl bromide and ethyl ester functional groups, makes it an important building block for the synthesis of complex molecules. Its role as an intermediate in the synthesis of the anti-influenza drug Oseltamivir highlights its significance to the pharmaceutical industry. Further exploration of its reactivity is likely to uncover new applications in the development of novel bioactive compounds.

References

-

MySkinRecipes. Ethyl 4-Bromocyclohex-3-Enecarboxylate. [Link]

- Google Patents. CN103833570B - Synthesis method of oseltamivir.

-

PubChem. 4-Bromocyclohex-3-ene-1-carboxylic acid. [Link]

-

PubChem. Ethyl 4-methylcyclohex-3-ene-1-carboxylate. [Link]

-

PubChem. 4-Methyl-3-cyclohexene-1-carboxylic Acid. [Link]

- Google Patents. WO2011021223A2 - Novel salts of ethyl (3r, 4s, 5r)-4,5-imino-3-(l-ethylpropoxy)

-

Trost, B. M., & Zhang, T. (2008). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC - NIH. [Link]

-

Lischka, H., Ventura, E., Dallos, M. (2004). The Diels-Alder reaction of ethene and 1,3-butadiene: an extended multireference ab initio investigation. PubMed. [Link]

-

Shibasaki, M., et al. (2009). De Novo Synthesis of Tamiflu via a Catalytic Asymmetric Ring-Opening of meso-Aziridines with TMSN3. Journal of the American Chemical Society. [Link]

-

Creary, X. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. SMU Scholar. [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

Wikipedia. Oseltamivir total synthesis. [Link]

-

PubChem. Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate. [Link]

-

Chemsrc. CAS#:20292-15-3 | ethyl 4-methylcyclohex-3-ene-1-carboxylate. [Link]

Sources

- 1. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 4-Bromocyclohex-3-Enecarboxylate [myskinrecipes.com]

- 3. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2011021223A2 - Novel salts of ethyl (3r, 4s, 5r)-4,5-imino-3-(l-ethylpropoxy)-1- cvclohexene-1-carboxylate and its use - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iiste.org [iiste.org]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | C9H13BrO3 | CID 12917737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Bromocyclohex-3-ene-1-carboxylic acid | C7H9BrO2 | CID 70700108 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromocyclohex-3-ene-1-carboxylate

This guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 4-bromocyclohex-3-ene-1-carboxylate, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a bromine atom and an ester functional group, allows for diverse downstream chemical modifications, making it a key building block in the synthesis of complex cyclic molecules.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the starting materials, reaction mechanisms, and experimental protocols.

Strategic Approaches to Synthesis

The synthesis of Ethyl 4-bromocyclohex-3-ene-1-carboxylate can be efficiently achieved through two primary strategic pathways. The choice between these routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Synthetic Strategy Overview:

Caption: Overall synthetic strategies for Ethyl 4-bromocyclohex-3-ene-1-carboxylate.

The most common and well-documented approach is a two-step synthesis commencing with a Diels-Alder reaction to construct the cyclohexene ring, followed by a regioselective allylic bromination. A more direct, though less common, approach would involve the direct functionalization of a pre-existing, substituted cyclohexene derivative.

Route 1: Diels-Alder Cycloaddition and Subsequent Allylic Bromination

This robust two-step pathway is often the preferred method for synthesizing the target molecule. It begins with the formation of the core cyclohexene structure, followed by the introduction of the bromine atom at the desired allylic position.

Step 1: Synthesis of Ethyl cyclohex-3-enecarboxylate via Diels-Alder Reaction

The foundational step in this route is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene and a dienophile.[2] For the synthesis of the ethyl cyclohex-3-enecarboxylate intermediate, the reactants of choice are 1,3-butadiene (the diene) and ethyl acrylate (the dienophile).

Reaction Scheme for Diels-Alder Cycloaddition:

Caption: Diels-Alder reaction of 1,3-butadiene and ethyl acrylate.

Starting Materials for Step 1:

| Compound | Molar Mass ( g/mol ) | Key Properties | Safety Considerations |

| 1,3-Butadiene | 54.09 | Colorless gas with a mild gasoline-like odor.[3] Highly flammable.[3] | Probable human carcinogen.[4][5] Can cause irritation to the eyes, nose, and throat.[6] High concentrations can lead to nervous system depression.[6] |

| Ethyl Acrylate | 100.12 | Clear, colorless liquid with a sharp, acrid odor. Flammable.[7] | Suspected carcinogen.[7] Causes skin and eye irritation.[7] May cause an allergic skin reaction and respiratory irritation.[7][8] |

| 3-Sulfolene (Butadiene Source) | 118.15 | White, crystalline solid.[9][10] Stable at room temperature but decomposes upon heating to release 1,3-butadiene and sulfur dioxide.[11][12] | Decomposes to produce toxic sulfur dioxide gas.[12] The reaction should be performed in a well-ventilated fume hood.[12] |

In-Depth Mechanistic Discussion:

The Diels-Alder reaction is a concerted pericyclic reaction, meaning that the formation of the new sigma bonds and the reorganization of the pi bonds occur in a single transition state.[2] The reaction is thermally allowed and proceeds through a cyclic arrangement of six pi electrons. For this specific synthesis, 1,3-butadiene must be in the s-cis conformation to allow for the proper orbital overlap with the dienophile, ethyl acrylate.

Due to the gaseous nature and flammability of 1,3-butadiene, it is often generated in situ through the thermal decomposition of 3-sulfolene (butadiene sulfone).[12] This method provides a controlled release of the diene directly into the reaction mixture, minimizing handling risks and improving reaction efficiency.[12]

Experimental Protocol: Synthesis of Ethyl cyclohex-3-enecarboxylate

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-sulfolene and a slight excess of ethyl acrylate in a high-boiling point solvent such as xylene or toluene. The use of a solvent helps to maintain a consistent reaction temperature.

-

Reaction Execution: Heat the mixture to reflux. The temperature should be sufficient to induce the thermal decomposition of 3-sulfolene into 1,3-butadiene and sulfur dioxide gas. The in situ generated 1,3-butadiene will then react with ethyl acrylate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials, yielding pure ethyl cyclohex-3-enecarboxylate.

Step 2: Allylic Bromination of Ethyl cyclohex-3-enecarboxylate

The second step involves the regioselective bromination of the ethyl cyclohex-3-enecarboxylate intermediate at the allylic position. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the method of choice for this transformation.[13][14][15]

Reaction Scheme for Wohl-Ziegler Bromination:

Sources

- 1. Ethyl 4-Bromocyclohex-3-Enecarboxylate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromocyclohex-3-ene-1-carboxylic acid | C7H9BrO2 | CID 70700108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. 1,3-Butadiene - Health Effects | Occupational Safety and Health Administration [osha.gov]

- 6. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 3-Sulfolene for synthesis 77-79-2 [sigmaaldrich.com]

- 11. 3-SULFOLENE | 77-79-2 [chemicalbook.com]

- 12. cerritos.edu [cerritos.edu]

- 13. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 14. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 15. CAS#:20292-15-3 | ethyl 4-methylcyclohex-3-ene-1-carboxylate | Chemsrc [chemsrc.com]

Stereochemistry of Ethyl 4-bromocyclohex-3-ene-1-carboxylate

An In-depth Technical Guide to the

Abstract

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of complex cyclic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is intrinsically linked to its stereochemical properties, which dictate its three-dimensional structure, reactivity, and ultimately the biological activity of its derivatives. This guide provides a comprehensive exploration of the stereochemical landscape of this molecule, including its diastereomerism, conformational preferences governed by allylic strain, strategies for stereocontrolled synthesis, and definitive analytical techniques for stereochemical assignment.

Introduction: The Significance of Stereochemistry in a Key Synthetic Building Block

The cyclohexene scaffold is a ubiquitous motif in natural products and pharmaceutical agents.[2] The precise spatial arrangement of substituents on this ring system is critical for molecular recognition and biological function. Ethyl 4-bromocyclohex-3-ene-1-carboxylate presents a fascinating case study in stereochemistry due to the interplay between the substituents at the sp³-hybridized C1 and the sp²-hybridized C4 centers. Understanding and controlling the stereochemistry of this molecule is paramount for its effective application in targeted synthesis. The presence of both an ester and a bromine atom allows for a wide range of subsequent transformations, including cross-coupling, nucleophilic substitution, and reduction, making it a powerful tool for building molecular complexity.[1]

This guide will dissect the core stereochemical principles of this molecule, offering both foundational knowledge and practical, field-proven insights for researchers in organic synthesis and drug development.

Fundamental Stereochemical Elements

The primary stereochemical feature of ethyl 4-bromocyclohex-3-ene-1-carboxylate arises from the relative orientation of the ethyl carboxylate group at the C1 position and the bromine atom at the C4 position. This gives rise to two diastereomers: cis and trans.

-

cis-isomer: The ester group and the bromine atom are on the same face of the cyclohexene ring.

-

trans-isomer: The ester group and the bromine atom are on opposite faces of the ring.

These diastereomers are not mirror images and thus have distinct physical and spectroscopic properties. The control over which isomer is formed is a central challenge in its synthesis.

Conformational Analysis: The Dominance of the Half-Chair and Allylic Strain

Unlike the well-defined chair conformation of cyclohexane, the presence of the C3-C4 double bond forces the cyclohexene ring into a more constrained set of conformations, most commonly described as a half-chair or sofa conformation. In this arrangement, four carbon atoms (C1, C2, C5, C6) are roughly coplanar, while the other two atoms deviate above or below this plane.

Substituents on the sp³ carbons can occupy pseudo-axial (a') or pseudo-equatorial (e') positions. The conformational equilibrium is heavily influenced by steric interactions, most notably allylic strain (also known as A¹,³ strain).[3] This type of strain arises from the steric repulsion between a substituent on an sp³ carbon adjacent to a double bond and the substituents on that double bond.

Conformational Equilibrium of Isomers

The relative stability of the two interconverting half-chair conformers for each diastereomer is determined by placing the bulkier substituent in the less sterically hindered pseudo-equatorial position to minimize allylic strain.

-

For the trans-isomer: The two primary conformers would place one substituent in a pseudo-axial and one in a pseudo-equatorial position. The equilibrium will strongly favor the conformer where the sterically bulkier ethyl carboxylate group occupies the pseudo-equatorial (e') position to avoid unfavorable steric interactions.[4][5]

-

For the cis-isomer: One conformer places both substituents in pseudo-axial positions, while the other places them in pseudo-equatorial positions. The diaxial-like conformer would experience significant steric hindrance. Therefore, the equilibrium will overwhelmingly favor the diequatorial-like conformer.

The minimization of allylic strain is a powerful controlling element in the chemistry of cyclohexene derivatives, dictating not only conformational preference but also the facial selectivity of reactions.[6]

Caption: Conformational equilibria for cis and trans isomers.

Stereocontrolled Synthesis: The Diels-Alder Approach

The Diels-Alder reaction is the preeminent method for constructing cyclohexene rings with high stereocontrol.[7] It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, where the stereochemistry of the reactants is directly translated to the product.[8]

A plausible and stereocontrolled synthesis of a precursor to ethyl 4-bromocyclohex-3-ene-1-carboxylate involves the reaction of 1,3-butadiene with ethyl acrylate. This reaction forms ethyl cyclohex-3-ene-1-carboxylate. Subsequent allylic bromination, for instance with N-bromosuccinimide (NBS), would then introduce the bromine atom at the C4 position. The stereochemical outcome of the bromination step can be complex and may yield a mixture of diastereomers, necessitating careful control of reaction conditions and subsequent purification.

Caption: General synthetic workflow via Diels-Alder reaction.

Experimental Protocol: Synthesis of Ethyl cyclohex-3-ene-1-carboxylate

This protocol describes the synthesis of the precursor to the target molecule.

-

Reaction Setup: To a pressure vessel charged with ethyl acrylate (1.0 equiv), add a suitable solvent such as toluene.

-

Diene Addition: Cool the vessel to -78 °C and condense 1,3-butadiene (1.5 equiv) into the mixture.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture at an elevated temperature (e.g., 100-150 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Workup: After completion, cool the vessel, vent any excess butadiene, and concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by fractional distillation or column chromatography on silica gel to yield pure ethyl cyclohex-3-ene-1-carboxylate.

Definitive Stereochemical Assignment via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the relative stereochemistry of the cis and trans isomers.[9] Analysis of chemical shifts, and particularly proton-proton coupling constants (³J), provides direct insight into the molecule's three-dimensional structure and predominant conformation.

Key Principles for ¹H NMR Analysis

-

Chemical Shift: Protons in different chemical environments (axial vs. equatorial, or near the bromine vs. the ester) will have distinct chemical shifts. Olefinic protons in cyclohexenes typically resonate in the 5.5-6.5 ppm range.[10]

-

Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is described by the Karplus equation and is dependent on the dihedral angle between them. This is the most crucial parameter for conformational analysis.

-

A large ³J value (typically 8-12 Hz) indicates a dihedral angle of ~180°, characteristic of a trans-diaxial relationship.

-

Smaller ³J values (typically 2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships.

-

-

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (< 5 Å). A definitive NOE correlation between the proton at C1 and the proton at C4 would provide incontrovertible evidence for a cis relationship.

Hypothetical NMR Data for Stereochemical Differentiation

The following table summarizes the expected ¹H NMR data for the proton at C1, which is key to distinguishing the isomers, assuming the diequatorial-like conformation is dominant for the cis isomer and the equatorial-ester conformation is dominant for the trans isomer.

| Parameter | cis-Isomer (H1 is pseudo-axial) | trans-Isomer (H1 is pseudo-equatorial) | Rationale |

| H1 Chemical Shift | Further upfield (shielded) | Further downfield (deshielded) | Anisotropic effects from the ring. |

| ³J (H1, H2ax) | Large (~8-10 Hz) | Small (~3-5 Hz) | Dihedral angle is ~180° (anti-periplanar). |

| ³J (H1, H2eq) | Small (~3-5 Hz) | Small (~2-4 Hz) | Dihedral angle is ~60° (gauche). |

| NOE Correlation | Strong NOE between H1 and H4 | No NOE between H1 and H4 | Protons are on the same face of the ring. |

Workflow for Stereochemical Determination

Caption: Step-by-step workflow for NMR-based stereochemical analysis.

Conclusion

The stereochemistry of ethyl 4-bromocyclohex-3-ene-1-carboxylate is a multifaceted subject governed by the principles of diastereomerism and conformational analysis. The half-chair conformation of the cyclohexene ring and the influence of allylic strain are the determining factors for the spatial arrangement of its substituents. While stereocontrolled synthesis, often leveraging the Diels-Alder reaction, provides access to this key intermediate, its definitive stereochemical assignment relies on a rigorous analysis of NMR data. A thorough understanding of these principles is essential for any scientist aiming to utilize this versatile building block for the rational design and synthesis of complex, high-value molecules in drug discovery and materials science.

References

- MySkinRecipes. (n.d.). Ethyl 4-Bromocyclohex-3-Enecarboxylate.

-

Woski, S. A., & Ganem, B. (2018). Allylic Strain as a Stereocontrol Element in the Hydrogenation of 3-Hydroxymethyl-cyclohex-3-en-1,2,5-triol Derivatives. Synthesis of the Carbasugar Pseudo-2-deoxy-α-D-glucopyranose. Molecules, 23(5), 1083. Available at: [Link]

-

Wikipedia. (2024). Diels–Alder reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

-

ChemistNate. (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]

-

Al-Karawi, A. J. M. (2017). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Journal of Al-Nahrain University, 20(3), 33-40. Available at: [Link]

-

Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from [Link]

-

Brownstein, S., & Miller, R. (1969). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry, 34(5), 1353-1357. Available at: [Link]

-

Murray, B. (2021). How many NMR signals does cyclohexene have?. Quora. Retrieved from [Link]

-

Mammadova, I. M. (2020). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 21(3), 324-340. Available at: [Link]

-

Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]

-

Unacademy. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. Retrieved from [Link]

-

Wikipedia. (2023). Allylic strain. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

Sources

- 1. Ethyl 4-Bromocyclohex-3-Enecarboxylate [myskinrecipes.com]

- 2. ppor.azjm.org [ppor.azjm.org]

- 3. Allylic strain - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Allylic Strain as a Stereocontrol Element in the Hydrogenation of 3-Hydroxymethyl-cyclohex-3-en-1,2,5-triol Derivatives. Synthesis of the Carbasugar Pseudo-2-deoxy-α-D-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 10. quora.com [quora.com]

Methodological & Application

Application Notes and Protocols: Ethyl 4-bromocyclohex-3-ene-1-carboxylate in Diels-Alder Reactions

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Functionalized Dienophile

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereocontrolled method for the construction of six-membered rings.[1][2] The judicious choice of diene and dienophile is paramount to the success and efficiency of this [4+2] cycloaddition.[3][4] This document introduces Ethyl 4-bromocyclohex-3-ene-1-carboxylate as a promising, yet underexplored, dienophile for the synthesis of complex bicyclic structures.

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a versatile synthetic intermediate, valued for its dual functionality which allows for a range of subsequent chemical transformations including cross-coupling, reduction, and nucleophilic substitution.[5] Its inherent structural features—an electron-withdrawing ester group and an activating bromo substituent on the double bond—suggest a heightened reactivity profile in Diels-Alder reactions, analogous to other halogenated cycloalkenones.[6] This application note will serve as a detailed guide to the anticipated reactivity of this dienophile and provide robust protocols for its application in synthetic workflows.

Predicted Reactivity and Mechanistic Considerations